molecular formula C17H20O4 B3837308 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

Cat. No. B3837308
M. Wt: 288.34 g/mol
InChI Key: KEOCLAGJBWIENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes mellitus. It is a potent insulin sensitizer that helps to decrease insulin resistance and improve glucose metabolism.

Mechanism of Action

Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma) in adipose tissue, skeletal muscle, and liver. This leads to increased expression of genes involved in glucose uptake, lipid metabolism, and insulin signaling. Rosiglitazone also decreases the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It decreases fasting plasma glucose, HbA1c, and insulin resistance. It also improves lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol. Rosiglitazone has been shown to have anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines. It also has been shown to improve endothelial function and decrease the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Rosiglitazone is a widely used insulin sensitizer in both in vitro and in vivo experiments. It is easy to administer and has a well-established mechanism of action. However, it has been associated with several side effects, including weight gain, edema, and an increased risk of heart failure. It is also contraindicated in patients with a history of heart failure.

Future Directions

Future research on 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide should focus on its potential use in the prevention of type 2 diabetes mellitus and cardiovascular disease. It may also be useful in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Further studies are needed to determine the optimal dosing and duration of treatment with 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide. Additionally, the development of new insulin sensitizers with fewer side effects should be explored.
Conclusion
In conclusion, 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide is a potent insulin sensitizer that has been extensively studied in the field of diabetes research. It has a well-established mechanism of action and has been shown to improve glycemic control, lipid profiles, and inflammation. However, it is associated with several side effects and is contraindicated in patients with a history of heart failure. Future research on 3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acide should focus on its potential use in the prevention of type 2 diabetes mellitus and cardiovascular disease, as well as the development of new insulin sensitizers with fewer side effects.

Scientific Research Applications

Rosiglitazone has been extensively studied in the field of diabetes research. It is used to study the mechanisms of insulin resistance and the effects of insulin sensitizers on glucose metabolism. Rosiglitazone has been shown to improve insulin sensitivity, decrease hepatic glucose production, and increase glucose uptake in peripheral tissues. It has also been shown to have anti-inflammatory effects and to improve lipid metabolism.

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-2-oxocyclohex-3-en-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-21-15-8-5-12(6-9-15)14-4-3-13(16(18)11-14)7-10-17(19)20/h5-6,8-9,11,13H,2-4,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOCLAGJBWIENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Ethoxyphenyl)-2-oxocyclohex-3-en-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 2
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 3
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 4
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 5
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.